2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile
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Overview
Description
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is a heterocyclic compound with the molecular formula C5H3N5. It is a derivative of 1,2,3-triazole, a class of compounds known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of two cyano groups at the 4 and 5 positions of the triazole ring, and a methyl group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile typically involves the reaction of diaminomaleonitrile with methylating agents under controlled conditions . One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted triazoles.
Scientific Research Applications
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and the triazole ring play a crucial role in its reactivity and binding affinity . The compound can inhibit specific enzymes or interact with nucleic acids, leading to its biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid .
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids .
Uniqueness
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of two cyano groups enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
52368-27-1 |
---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
2-methyltriazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c1-10-8-4(2-6)5(3-7)9-10/h1H3 |
InChI Key |
LGYSUFIWGMAVSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)C#N)C#N |
Origin of Product |
United States |
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